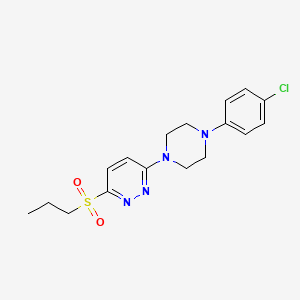

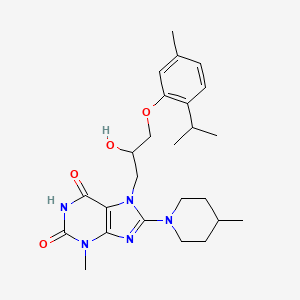

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Aplicaciones Científicas De Investigación

Antimycobacterial Activities

Research has demonstrated the synthesis and antimycobacterial activities of hydroxyethylsulfonamides derived from phenylalanine epoxides, highlighting the significance of the free amino group at C2 and the sulfonamide moiety for biological activity. These compounds have shown efficacy against M. tuberculosis, with variations in activity correlated to their lipophilic properties, although high cytotoxicity was observed against Hep G2 A16 cell lineage (Moreth et al., 2014).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, demonstrating potential as selective class III agents for arrhythmia treatment. These findings suggest the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity (Morgan et al., 1990).

Chlorosulfonation and Biological Screening

The chlorosulfonation of N-benzyl carboxamides has been studied, leading to the synthesis of various derivatives with preliminary biological screening against fungi, insects, and weeds. This research opens avenues for developing new compounds with potential agricultural applications (Cremlyn et al., 1989).

Inhibitors of Carbonic Anhydrases

Aromatic sulfonamide inhibitors of carbonic anhydrases have shown significant inhibitory effects on several isoenzymes, indicating their potential in therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Antimalarial and Antiviral Applications

The antimalarial activity of sulfonamide derivatives has been explored, with some compounds exhibiting potent effects against Plasmodium falciparum. Additionally, molecular docking studies have suggested potential antiviral applications against SARS-CoV-2, demonstrating the versatility of sulfonamides in addressing various infectious diseases (Fahim & Ismael, 2021).

Novel Synthetic Routes and Biological Activities

The development of novel synthetic routes for the production of sulfonamide derivatives has been reported, alongside evaluations of their biological activities, such as antimicrobial effects. This research underlines the importance of innovative synthesis methods in creating compounds with desirable biological properties (Fadel & Al-Azzawi, 2021).

Propiedades

IUPAC Name |

2-[4-[(3-chlorophenyl)sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOPFKWZSJPQKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)

![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)

![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)